molecular formula C27H20BrN3O3 B11993804 9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine CAS No. 303060-10-8

9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B11993804
CAS No.: 303060-10-8
M. Wt: 514.4 g/mol
InChI Key: VSORIHJBWAZUSX-UHFFFAOYSA-N
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Description

9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-C][1,3]benzoxazines This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, a naphthyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with an appropriate diketone.

    Bromination: The bromine atom is introduced through a bromination reaction, typically using bromine or a bromine-containing reagent.

    Naphthyl and Nitrophenyl Substitution: The naphthyl and nitrophenyl groups are introduced through nucleophilic substitution reactions, often using naphthyl and nitrophenyl halides.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The presence of reactive functional groups, such as the bromine atom and the nitro group, allows the compound to participate in various chemical reactions, leading to the formation of new products.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine: Lacks the bromine atom, leading to different reactivity and properties.

    9-Bromo-5-methyl-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine: Lacks the nitrophenyl group, affecting its chemical and biological activities.

Uniqueness

The presence of both the bromine atom and the nitrophenyl group in 9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

303060-10-8

Molecular Formula

C27H20BrN3O3

Molecular Weight

514.4 g/mol

IUPAC Name

9-bromo-5-methyl-2-naphthalen-2-yl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H20BrN3O3/c1-27(20-8-11-22(12-9-20)31(32)33)30-25(23-15-21(28)10-13-26(23)34-27)16-24(29-30)19-7-6-17-4-2-3-5-18(17)14-19/h2-15,25H,16H2,1H3

InChI Key

VSORIHJBWAZUSX-UHFFFAOYSA-N

Canonical SMILES

CC1(N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=C(O1)C=CC(=C5)Br)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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